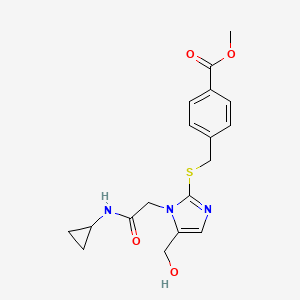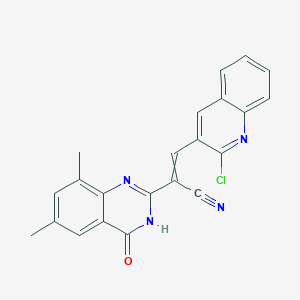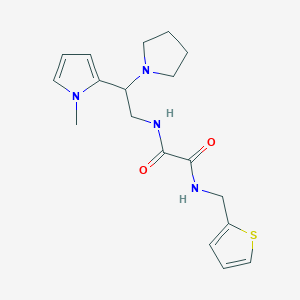![molecular formula C21H25ClN6O2 B2767572 3-(4-chlorophenyl)-1-hexyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941891-07-2](/img/structure/B2767572.png)
3-(4-chlorophenyl)-1-hexyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazines are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazines often involves the reaction of amines with appropriate acids . For instance, aminoguanidine can react with 2-oxoalkanoic acids in glacial acetic acid at reflux to yield certain 1,2,4-triazine derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazines includes a five-membered ring with three nitrogen atoms and two carbon atoms . The position of these atoms in the ring can vary, leading to different isomers .Chemical Reactions Analysis
1,2,4-Triazines can undergo a variety of chemical reactions, including aromatic nucleophilic substitution . This type of reaction can be used to synthesize new compounds with potential antiviral and antimicrobial properties .Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Evaluation
A study explored the pharmacological potential of derivatives of purine-2,6-dione, including compounds similar to the mentioned chemical. These derivatives showed significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying antidepressant and anxiolytic properties. This suggests the potential use of such compounds in treating psychological disorders like depression and anxiety (Chłoń-Rzepa et al., 2013).
Antitumor and Vascular Relaxing Effects
In another study, derivatives of [1,2,4]triazino-[3,2-f]purines, structurally related to the specified compound, were synthesized and assessed for their biological activities. Among these, certain compounds showed significant antitumor activity against P388 leukemia and were evaluated for their vascular relaxing effects, though no potent activity was observed in this regard (Ueda et al., 1987).
Antiviral Activity
A study on the synthesis of imidazo[1,2-a]-s-triazine nucleosides, which are analogues of the compound , demonstrated moderate activity against rhinovirus at non-toxic dosage levels. This highlights the potential of such compounds in antiviral therapies (Kim et al., 1978).
Antibacterial Agents
Research on the synthesis of novel antibacterial agents like 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, which are structurally related to the specified compound, showed promising antibacterial efficacy against both gram-negative and gram-positive bacteria (Sheikh et al., 2009).
Anticancer, Anti-HIV-1, and Antimicrobial Activities
A study focused on the synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives, closely related to the specified compound. These derivatives exhibited notable anticancer, anti-HIV-1, and antimicrobial activities, highlighting their potential as therapeutic agents in various medical fields (Ashour et al., 2012).
Physicochemical Properties for Pharmaceutical Applications
A study on a novel antifungal compound of the 1,2,4-triazole class revealed insights into its solubility thermodynamics and partitioning in biologically relevant solvents. This research is crucial for understanding the drug delivery mechanisms and designing effective pharmaceutical formulations (Volkova et al., 2020).
Antihistaminic Activity
Research on theophylline or theobromine derivatives, structurally related to the compound , indicated significant antihistaminic activity. This suggests their potential use in treating allergies and related respiratory conditions (Pascal et al., 1985).
Mecanismo De Acción
The mechanism of action of 1,2,4-triazines in biological systems often involves hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to a variety of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2/c1-4-5-6-7-12-28-20-23-18-17(19(29)26(3)21(30)25(18)2)27(20)13-16(24-28)14-8-10-15(22)11-9-14/h8-11H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTIDHRDAGECAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2767491.png)
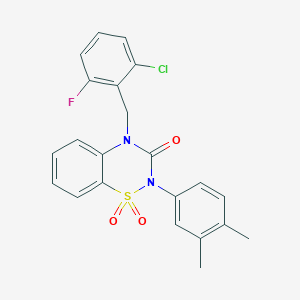
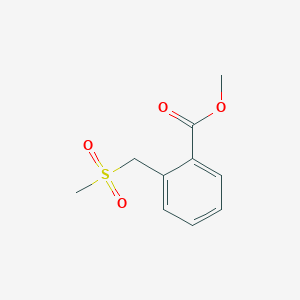
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2767498.png)
![4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine](/img/structure/B2767499.png)
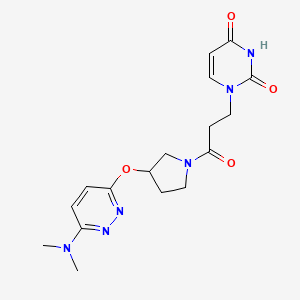
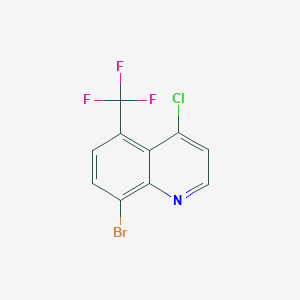
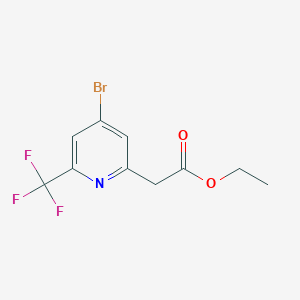
![2-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2767504.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile](/img/structure/B2767506.png)
![(E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767507.png)
